

# The rationale for combining Lesinurad with xanthine oxidase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide to the Rationale for Combining Lesinurad with Xanthine Oxidase Inhibitors

## **Executive Summary**

Gout, a prevalent and painful form of inflammatory arthritis, is fundamentally a disorder of hyperuricemia—chronically elevated serum uric acid (sUA) levels. The management of gout hinges on effective urate-lowering therapy. The two primary pharmacological strategies to achieve this are reducing the production of uric acid and enhancing its renal excretion. Xanthine oxidase inhibitors (XOIs) address the former, while uricosuric agents like **Lesinurad** address the latter. However, a significant portion of patients fail to reach target sUA levels with XOI monotherapy. This guide elucidates the compelling scientific and clinical rationale for combining **Lesinurad** with an XOI, a dual-mechanism approach that offers a synergistic effect to achieve therapeutic goals in patients with inadequately controlled gout.

### **Individual Mechanisms of Action**

To understand the synergy of the combination therapy, it is essential to first examine the distinct mechanism of each component.

## **Xanthine Oxidase Inhibitors (XOIs)**

XOIs, such as allopurinol and febuxostat, are the cornerstone of urate-lowering therapy.[1] They act by inhibiting xanthine oxidase, a critical enzyme in the purine catabolism pathway.[2] [3] This enzyme catalyzes the final two steps of uric acid synthesis: the oxidation of



hypoxanthine to xanthine and subsequently xanthine to uric acid.[2][4] By blocking this enzyme, XOIs directly reduce the production of uric acid, thereby lowering its concentration in the blood.[2][5]



Click to download full resolution via product page

Figure 1: Mechanism of Xanthine Oxidase Inhibitors (XOIs) in the purine metabolism pathway.

# Lesinurad: A Selective Uric Acid Reabsorption Inhibitor (SURI)

Hyperuricemia in most patients with gout is caused by inefficient renal excretion of uric acid.[6] **Lesinurad** is a selective uric acid reabsorption inhibitor (SURI) that targets key transporters in



the proximal tubule of the kidney.[6][7] Specifically, **Lesinurad** inhibits the function of Uric Acid Transporter 1 (URAT1) and Organic Anion Transporter 4 (OAT4).[8][9][10][11]

- URAT1: This transporter is responsible for the majority of uric acid reabsorption from the renal tubular lumen back into the bloodstream.[6][10]
- OAT4: This transporter is also involved in uric acid reabsorption and is particularly associated with diuretic-induced hyperuricemia.[9][10]

By inhibiting these transporters, **Lesinurad** blocks the reabsorption of uric acid, leading to increased urinary excretion and a subsequent reduction in sUA levels.[12][13]

Figure 2: Renal uric acid handling and the mechanism of action of **Lesinurad**.

## The Core Rationale: A Dual-Mechanism Approach

Combining **Lesinurad** with an XOI is based on a powerful and logical therapeutic principle: simultaneously targeting both the production and excretion of uric acid.[6][12][14] This dual-mechanism strategy provides a more comprehensive and effective approach to lowering sUA levels, particularly for patients who do not achieve their therapeutic goals with an XOI alone.[6] [12]

### **Key Tenets of the Combination Rationale:**

- Addressing an Unmet Clinical Need: A substantial number of patients on stable doses of allopurinol or febuxostat fail to reach the guideline-recommended sUA target of <6.0 mg/dL (or <5.0 mg/dL for those with tophaceous gout).[12][15] Lesinurad was developed as an add-on therapy specifically for this patient population.[8][15][16]</li>
- Synergistic Efficacy: The two classes of drugs work in concert to produce a greater sUA reduction than can be achieved with either agent alone.[12][17][18] While the XOI reduces the total amount of uric acid produced, Lesinurad ensures that a larger fraction of the remaining uric acid is efficiently cleared by the kidneys.
- Complementary Actions: XOIs, by reducing uric acid production, can lead to a compensatory decrease in the fractional excretion of uric acid. Lesinurad directly counteracts this effect by inhibiting URAT1 and promoting excretion, thus creating a more balanced and potent uratelowering effect.[17]





Click to download full resolution via product page

Figure 3: Logical relationship of the dual-mechanism approach to treating hyperuricemia.

## **Clinical Efficacy Data**

The rationale for this combination is strongly supported by data from three pivotal Phase III, randomized, placebo-controlled trials: CLEAR 1, CLEAR 2, and CRYSTAL.[13][18]

# Lesinurad in Combination with Allopurinol (CLEAR 1 & CLEAR 2 Trials)

These replicate studies evaluated **Lesinurad** added to allopurinol in patients with an inadequate response to allopurinol alone.[7]

Table 1: Primary Efficacy Endpoint in CLEAR 1 & CLEAR 2 Trials at Month 6



| Trial           | Treatment<br>Group                | N   | Patients<br>Achieving sUA<br><6.0 mg/dL (%) | P-value vs.<br>Placebo +<br>Allopurinol |
|-----------------|-----------------------------------|-----|---------------------------------------------|-----------------------------------------|
| CLEAR 1[19]     | Placebo +<br>Allopurinol          | 201 | 27.9%                                       | -                                       |
|                 | Lesinurad 200<br>mg + Allopurinol | 201 | 54.2%                                       | <0.0001                                 |
|                 | Lesinurad 400<br>mg + Allopurinol | 201 | 59.2%                                       | <0.0001                                 |
| CLEAR 2[14][20] | Placebo +<br>Allopurinol          | 206 | 23.3%                                       | -                                       |
|                 | Lesinurad 200<br>mg + Allopurinol | 201 | 55.4%                                       | <0.0001                                 |

| | Lesinurad 400 mg + Allopurinol | 203 | 66.5% | <0.0001 |

Data compiled from published results of the CLEAR 1 and CLEAR 2 studies.[14][19][20]

# Lesinurad in Combination with Febuxostat (CRYSTAL Trial)

The CRYSTAL study assessed **Lesinurad** in combination with febuxostat in patients with tophaceous gout.[12] The primary endpoint was achieving an sUA target of <5.0 mg/dL, which is recommended for patients with severe gout.[12]

Table 2: Efficacy Endpoints in the CRYSTAL Trial



| Endpoint                                             | Placebo +<br>Febuxostat 80 mg | Lesinurad 200 mg<br>+ Febuxostat 80<br>mg | Lesinurad 400 mg<br>+ Febuxostat 80<br>mg |
|------------------------------------------------------|-------------------------------|-------------------------------------------|-------------------------------------------|
| Primary: % Achieving sUA <5.0 mg/dL at Month 6[13]   | 46.7%                         | 56.6%                                     | 76.1%                                     |
| % Reduction in Target Tophi Area at Month 12[12][21] | 28.3%                         | 50.1%*                                    | 52.9%*                                    |

<sup>\*</sup>P < 0.05 vs. Placebo + Febuxostat group.

Data compiled from published results of the CRYSTAL study.[12][13][21]

## **Experimental Protocols of Pivotal Trials**

The design of the Phase III trials was robust, providing high-quality evidence for the combination's efficacy and safety.

### **General Methodology**

- Study Design: The CLEAR 1, CLEAR 2, and CRYSTAL trials were multicenter, randomized, double-blind, placebo-controlled studies with a 12-month duration.[6][13][19]
- Patient Population:
  - Inclusion Criteria: Adults (18-85 years) with a diagnosis of gout. For CLEAR 1 and 2, patients were required to be on a stable dose of allopurinol (≥300 mg, or ≥200 mg for moderate renal impairment) but still have an sUA ≥6.5 mg/dL, plus a history of at least two gout flares in the prior year.[7][19] For CRYSTAL, patients had to have at least one measurable tophus and an sUA ≥8.0 mg/dL (or ≥6.0 mg/dL if already on urate-lowering therapy).[21]
  - Exclusion Criteria: Included severe renal impairment, tumor lysis syndrome, or Lesch-Nyhan syndrome.[8]



#### • Intervention:

- Patients were randomized to receive placebo, Lesinurad 200 mg, or Lesinurad 400 mg once daily, in addition to their ongoing XOI therapy (allopurinol in CLEAR 1/2, febuxostat 80 mg in CRYSTAL).[7][21]
- All patients received colchicine or NSAID prophylaxis against gout flares for at least the first 5 months of the study.

#### • Endpoints:

- Primary Endpoint: The proportion of patients achieving a prespecified sUA target at Month
   This target was <6.0 mg/dL for the CLEAR studies and <5.0 mg/dL for the CRYSTAL study.[18][19][21]</li>
- Key Secondary Endpoints: Included rates of gout flares and the proportion of patients with complete resolution of tophi.[19]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. dovepress.com [dovepress.com]
- 2. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Xanthine oxidase inhibitor Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. Lesinurad: A significant advancement or just another addition to existing therapies of gout? PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lesinurad, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of Lesinurad in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]
- 8. Lesinurad Wikipedia [en.wikipedia.org]
- 9. Lesinurad | C17H14BrN3O2S | CID 53465279 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Zurampic (Lesinurad Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lesinurad: A Review in Hyperuricaemia of Gout PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lesinurad Therapy and CYP2C9 Genotype Medical Genetics Summaries NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The Effect of Lesinurad in Combination With Allopurinol on Serum Uric Acid Levels in Patients With Gout PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lesinurad, a Selective URAT-1 Inhibitor With a Novel Mechanism in Combination With a Xanthine Oxidase Inhibitor, for Hyperuricemia Associated With Gout - PubMed



[pubmed.ncbi.nlm.nih.gov]

- 19. Lesinurad Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The rationale for combining Lesinurad with xanthine oxidase inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10764080#the-rationale-for-combining-lesinurad-with-xanthine-oxidase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com